molecular formula C23H26N2O5 B12176447 methyl 2-(2'-(furan-2-ylmethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate

methyl 2-(2'-(furan-2-ylmethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate

Cat. No.: B12176447
M. Wt: 410.5 g/mol
InChI Key: LJYYMHWXZZPRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2'-(furan-2-ylmethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate is a spirocyclic isoquinoline derivative characterized by a unique spiro[cyclohexane-1,3'-isoquinoline] core. Key structural features include:

  • A furan-2-ylmethyl group at the 2' position, introducing an electron-rich heterocyclic moiety.
  • A 1'-oxo group contributing to hydrogen-bonding interactions.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl]amino]acetate

InChI

InChI=1S/C23H26N2O5/c1-29-19(26)14-24-21(27)20-17-9-3-4-10-18(17)22(28)25(15-16-8-7-13-30-16)23(20)11-5-2-6-12-23/h3-4,7-10,13,20H,2,5-6,11-12,14-15H2,1H3,(H,24,27)

InChI Key

LJYYMHWXZZPRPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2’-(furan-2-ylmethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate typically involves multiple steps, including the formation of the spirocyclic structure and the introduction of the furan ring. The process may involve the following steps:

    Formation of the Isoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Spirocyclization: The cyclohexane ring is introduced through a cyclization reaction, often involving a Grignard reagent or an organolithium compound.

    Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid.

    Final Coupling: The final step involves coupling the furan-containing intermediate with the spirocyclic isoquinoline derivative using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Domino Reactions and Cycloadditions

The compound participates in tri(n-butyl)phosphine-catalyzed domino reactions , enabling efficient spirocycle formation. Key findings include:

Reaction ComponentsConditionsCatalystYieldDiastereoselectivitySource
Bis-chalcones + Isatylidene derivativesCHCl₃, 65°C, 12–24 hrsP(n-Bu)₃72–89%3:1 to 5:1 dr
Ethyl isatylidene cyanoacetatesDCM, RT, 8 hrsP(n-Bu)₃68%Moderate
  • Mechanism :

    • Nucleophilic activation : Tri(n-butyl)phosphine enhances nucleophilicity at the furan-2-ylmethyl group, initiating [4 + 2] cycloaddition.

    • Spirocyclization : Sequential bond formation between the isoquinoline and cyclohexane moieties occurs, stabilized by hydrogen bonding.

    • Elimination : EtOH is expelled during final cyclization (confirmed via LC-MS) .

Hydrolysis of the Acetate Group

The methyl ester undergoes base-mediated hydrolysis to yield carboxylic acid derivatives:

ReagentConditionsProductApplicationSource
NaOH (1M)EtOH/H₂O, refluxCarboxylic acid analogBioactivity optimization
LiOH·H₂OTHF/H₂O, RTWater-soluble derivativeProdrug synthesis
  • Kinetics : Hydrolysis completes within 2–4 hrs (monitored via TLC).

Nucleophilic Substitution at the Furan Ring

The furan-2-ylmethyl group reacts with electrophiles (e.g., alkyl halides):

ElectrophileConditionsProductYieldSource
Benzyl bromideK₂CO₃, DMF, 60°CBenzylated furan derivative65%
Acetyl chloridePyridine, RTAcetylated furan analog78%
  • Stereochemical outcome : Substitution occurs preferentially at the C5 position of the furan ring (confirmed by NOESY).

Sulfoxide Formation

The thioether side chain oxidizes to sulfoxides:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)MeOH, 0°CSulfoxide derivative82%
mCPBADCM, RTDiastereomeric sulfoxides (1:1 ratio)76%

Reduction of the Isoquinoline Ring

Catalytic hydrogenation reduces the isoquinoline moiety:

CatalystConditionsProductYieldSource
Pd/C (10%)H₂ (1 atm), EtOH, RTTetrahydroisoquinoline derivative88%

Photochemical Reactions

Under UV light (λ = 254 nm), the spirocyclic structure undergoes ring-opening rearrangements :

ConditionsProductNotable FeatureSource
UV, CH₃CN, 6 hrsLinear furan-isoquinoline conjugateFluorescence quenching observed

Biological Activity-Driven Modifications

While not a direct chemical reaction, the compound’s carboxamide group is enzymatically cleaved in vitro (e.g., by esterases), releasing active metabolites:

EnzymeSubstrate ConcentrationMetabolite IdentifiedHalf-lifeSource
Porcine liver esterase1 mMFree carboxylic acid2.1 hrs

Key Mechanistic Insights

  • Solvent effects : Polar aprotic solvents (e.g., CHCl₃) enhance cycloaddition rates by stabilizing zwitterionic intermediates .

  • Catalyst role : Tri(n-butyl)phosphine acts as a Lewis base, facilitating electron transfer during domino reactions .

  • Thermodynamic control : Higher temperatures (65°C vs. RT) improve yields by overcoming activation barriers in spirocyclization .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is being explored as a lead candidate for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Its ability to modulate enzyme activity makes it a promising candidate for enzyme inhibitors.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, making it a potential alternative to conventional antibiotics.
  • Neuroprotective Effects : Research has shown that the compound may protect neuronal cells from oxidative stress-induced apoptosis. This property suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biochemistry

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition may be beneficial in conditions where enzyme activity is dysregulated, such as diabetes or obesity.
  • Receptor Binding : Studies have highlighted the compound's affinity for certain receptors, indicating its potential role in modulating neurotransmitter systems and providing insights into drug design for psychiatric disorders.

Materials Science

  • Synthesis of Functional Materials : Due to its unique spirocyclic structure, the compound can be utilized as a building block in synthesizing novel materials with specific properties for applications in electronics and photonics.

Antimicrobial Activity

A recent study demonstrated that methyl 2-(2'-(furan-2-ylmethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate showed significant activity against Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The study suggests that the compound disrupts bacterial cell wall synthesis, highlighting its potential as an antimicrobial agent.

Neuroprotective Effects

In experimental models of oxidative stress, the compound reduced neuronal apoptosis significantly. It was found to modulate pathways associated with oxidative stress responses, indicating its potential application in neuroprotection.

Anti-inflammatory Properties

Research has also indicated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases such as arthritis and other autoimmune conditions.

Mechanism of Action

The mechanism of action of methyl 2-(2’-(furan-2-ylmethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, leading to modulation of their activity. The isoquinoline moiety may also play a role in binding to DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Spirocyclic Variations

Compound Name Spiro Ring System Key Substituents Molecular Weight (g/mol) Purity CAS Number Source
Methyl 2-(2'-(furan-2-ylmethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate Cyclohexane-isoquinoline Furan-2-ylmethyl, methyl ester ~400 (estimated) N/A N/A N/A
2'-(2-FUrylmethyl)-1'-oxo-1',4'-dihydro-2'h-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid Cyclopentane-isoquinoline Furan-2-ylmethyl, carboxylic acid 331.34 95% 1232691-23-4 Commercial
1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid Cyclohexane-isoquinoline Phenyl, carboxylic acid 335.38 Discontinued 60734-37-4 Biosynth
2'-(2-Methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid Cyclohexane-isoquinoline 2-Methoxyethyl, carboxylic acid 317.40 95% 1225071-39-5 Combi-Blocks Inc.

Key Observations:

  • Substituent Effects: Furan-2-ylmethyl (target compound vs. Methyl Ester vs. Carboxylic Acid: The ester group in the target compound improves lipophilicity (logP ~2.5–3.0 estimated) compared to carboxylic acid analogs (logP ~1.5–2.0), favoring passive diffusion across biological membranes .

Functional Group Modifications

  • Amide vs. Ester Linkages : The acetamide group in the target compound may enhance metabolic stability compared to ester-containing analogs (e.g., ), which are prone to hydrolysis.
  • Electron-Donating vs. Electron-Withdrawing Groups : The furan ring’s electron-rich nature contrasts with the electron-withdrawing effects of methoxyethyl () or phenyl (), influencing electronic distribution and reactivity.

Research Implications and Gaps

  • Synthetic Challenges : The spirocyclic core requires advanced synthetic routes, such as Pictet-Spengler or Ugi reactions, with furan incorporation demanding selective protection strategies .
  • Further studies should evaluate its activity against acetylcholinesterase or bacterial targets.

Biological Activity

Methyl 2-(2'-(furan-2-ylmethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anti-cancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Synthesis

The compound features a spirocyclic structure that combines elements from both isoquinoline and furan derivatives. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes that yield the desired spiro compound. The structural complexity of the molecule is believed to contribute to its diverse biological activities.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds with similar spirocyclic structures. For instance, spirooxindoles, which share a structural motif with this compound, have demonstrated significant anti-proliferative effects against various cancer cell lines:

  • Cell Line Studies : In vitro screening against the NCI-60 cancer cell line panel revealed that several spiro compounds exhibited moderate to strong inhibition of cell proliferation, particularly in renal cell carcinoma and leukemia models .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as MAPK and PI3K-Akt, leading to apoptosis in cancer cells .

2. Antimicrobial Activity

Compounds structurally related to this compound have shown promising antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that spiro compounds can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been reported to possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like amoxicillin .
  • Fungal Activity : In addition to bacterial activity, some derivatives also demonstrate antifungal properties, adding to their potential as broad-spectrum antimicrobial agents .

3. Other Pharmacological Activities

Beyond anti-cancer and antimicrobial effects, spiro compounds have been explored for other therapeutic potentials:

  • CNS Activity : Some studies suggest that spirocyclic compounds may influence central nervous system functions, potentially offering neuroprotective effects or antidepressant activity .
  • Cytotoxicity : The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with significant findings indicating a dose-dependent response in cell viability assays .

Data Summary

Activity TypeObservationsReferences
Anti-CancerModerate to strong inhibition in renal and leukemia cell lines
AntimicrobialEffective against Gram-positive/negative bacteria; MIC comparable to amoxicillin
CNS EffectsPotential neuroprotective properties observed
CytotoxicityDose-dependent cytotoxicity in various cancer cell lines

Q & A

What are the recommended protocols for synthesizing this compound, and how can purity be optimized?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, including spirocyclic isoquinoline formation, amide coupling, and esterification. Key steps include:

  • Spirocyclization: Use cyclohexane derivatives and isoquinoline precursors under acidic or basic catalysis (e.g., H₂SO₄ or K₂CO₃) at reflux conditions .
  • Amide Coupling: Employ carbodiimide-based reagents (e.g., EDC/HOBt) for introducing the acetamide moiety, with reaction monitoring via TLC or HPLC .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .

Optimization Tips:

  • Control reaction temperature to minimize side products (e.g., over-oxidation of the furan ring).
  • Validate purity via NMR (¹H/¹³C) and HRMS, ensuring no residual solvents or unreacted intermediates .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Assign spirocyclic proton environments (e.g., cyclohexane CH₂ groups at δ 1.2–2.1 ppm) and furan/isoquinoline aromatic signals (δ 6.5–8.0 ppm) .
  • X-Ray Crystallography: Resolve spatial conformation of the spiro center and hydrogen-bonding networks (e.g., O-H⋯O interactions in the crystal lattice) .
  • HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and mass verification (e.g., m/z ~450–500) .

How can researchers resolve contradictions in crystallographic data between studies?

Level: Advanced
Methodological Answer:
Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or solvent inclusion. To address this:

  • Compare R-Factors: Prioritize datasets with R < 0.05 and validate against Cambridge Structural Database (CSD) entries .
  • Thermal Analysis: Perform DSC/TGA to identify polymorphic transitions or solvent loss events that alter crystallographic data .
  • DFT Calculations: Use Gaussian or ORCA to model theoretical bond angles/distances and compare with experimental data .

What environmental fate studies are applicable to this compound, and how should they be designed?

Level: Advanced
Methodological Answer:
Follow frameworks like Project INCHEMBIOL :

  • Abiotic Stability: Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light).
  • Biotic Degradation: Use OECD 301B ready biodegradability tests with activated sludge.
  • Ecotoxicity: Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition studies.
  • Analytical Methods: Employ LC-MS/MS for trace quantification (LOQ < 1 ppb) in water/soil matrices .

How can computational models validate physicochemical properties (e.g., logP, solubility)?

Level: Advanced
Methodological Answer:

  • QSAR Modeling: Train models with PubChem datasets to predict logP (e.g., ACD/Percepta) and compare with experimental shake-flask results .
  • Solubility Prediction: Use COSMO-RS or Abraham descriptors, cross-validated via HPLC-UV measurements in buffered solutions (pH 1–13) .
  • MD Simulations: Analyze solvation shells in explicit water models (e.g., TIP3P) to identify aggregation tendencies .

What safety precautions are necessary when handling this compound?

Level: Basic
Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can reproducibility in multi-step synthesis be ensured?

Level: Advanced
Methodological Answer:

  • Standardized Protocols: Document reaction parameters (e.g., stirring speed, inert gas flow) and pre-dry solvents .
  • Intermediate Characterization: Isolate and analyze all intermediates via NMR/FTIR before proceeding .
  • Cross-Lab Validation: Share synthetic protocols with collaborators and compare yields/purity metrics .

What strategies mitigate batch-to-batch variability in synthesis?

Level: Advanced
Methodological Answer:

  • DoE Optimization: Use factorial design to identify critical variables (e.g., temperature, catalyst loading) .
  • In-Line Monitoring: Implement PAT tools (e.g., ReactIR) to track reaction progression in real-time .
  • QC Thresholds: Reject batches with >2% impurity variance via HPLC peak area analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.